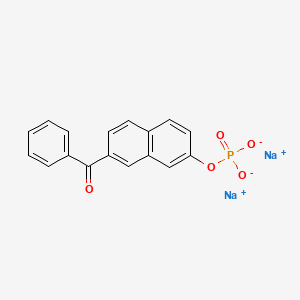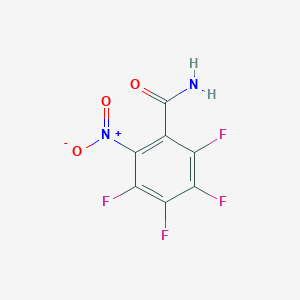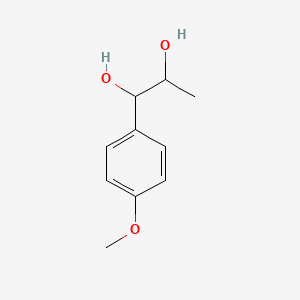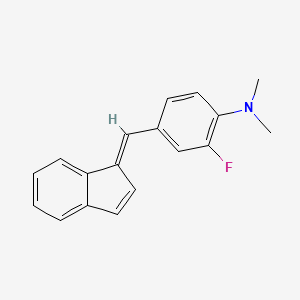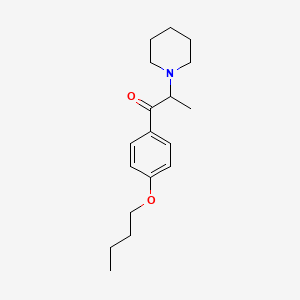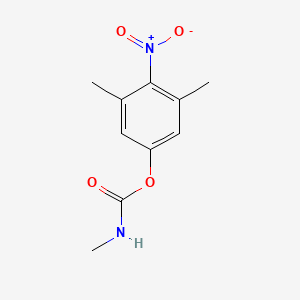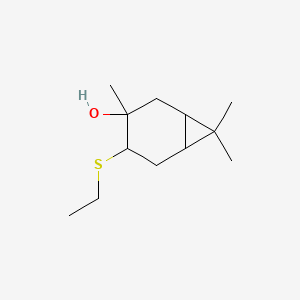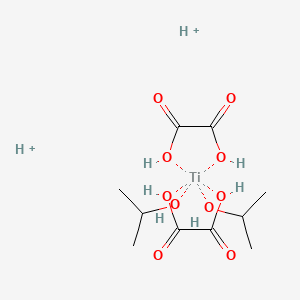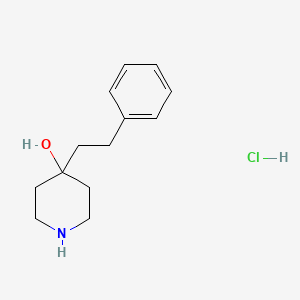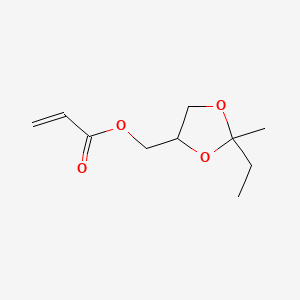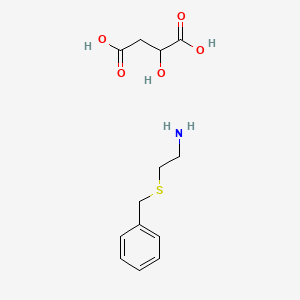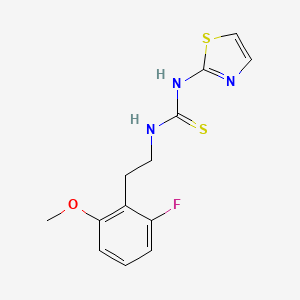
Einecs 304-091-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 304-091-0, also known as octanoic acid, compound with 4-ethylmorpholine (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, compound with 4-ethylmorpholine (1:1), involves the reaction of octanoic acid with 4-ethylmorpholine in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Octanoic acid, compound with 4-ethylmorpholine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Octanoic acid, compound with 4-ethylmorpholine (1:1), has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of octanoic acid, compound with 4-ethylmorpholine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Octanoic Acid: A fatty acid with similar chemical properties but without the 4-ethylmorpholine component.
4-Ethylmorpholine: An organic compound with similar structural features but without the octanoic acid component.
Uniqueness
The uniqueness of octanoic acid, compound with 4-ethylmorpholine (1:1), lies in its combined properties from both octanoic acid and 4-ethylmorpholine. This combination results in unique chemical and biological activities that are not present in the individual components.
Propiedades
Número CAS |
94236-93-8 |
|---|---|
Fórmula molecular |
C14H29NO3 |
Peso molecular |
259.38 g/mol |
Nombre IUPAC |
4-ethylmorpholine;octanoic acid |
InChI |
InChI=1S/C8H16O2.C6H13NO/c1-2-3-4-5-6-7-8(9)10;1-2-7-3-5-8-6-4-7/h2-7H2,1H3,(H,9,10);2-6H2,1H3 |
Clave InChI |
CBSDSJKIMFQXJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)O.CCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


